2-[3-(Oxiran-2-yl)phenyl]oxirane
Description
1.1. Structural Analysis
2-[3-(Oxiran-2-yl)phenyl]oxirane is a bis-epoxide compound featuring a phenyl ring with two epoxide (oxirane) substituents. The parent oxirane is substituted at position 2 with a phenyl group, which itself is substituted at the 3-position with a second oxiran-2-yl group (Figure 1). This structure introduces significant steric strain and electronic effects due to the meta-substitution pattern on the aromatic ring. The molecular formula is deduced as C₉H₈O₂, with a molecular weight of 148.16 g/mol.
Epoxides are highly reactive due to their strained three-membered rings, making them valuable in polymerization and cross-linking reactions. The direct attachment of epoxides to the phenyl ring in this compound likely enhances its electrophilicity compared to ether-linked epoxides like BADGE (Bisphenol A diglycidyl ether) .
Properties
CAS No. |
16832-59-0 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.188 |
IUPAC Name |
2-[3-(oxiran-2-yl)phenyl]oxirane |
InChI |
InChI=1S/C10H10O2/c1-2-7(9-5-11-9)4-8(3-1)10-6-12-10/h1-4,9-10H,5-6H2 |
InChI Key |
MNJXNYZBVQJILF-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC(=CC=C2)C3CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[3-(Oxiran-2-yl)phenyl]oxirane can be synthesized through the reaction of m-phenylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the epoxy groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Oxiran-2-yl)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(Oxiran-2-yl)phenyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Oxiran-2-yl)phenyl]oxirane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Mono-Substituted Phenyl Epoxides
Example Compounds :
- 2-(3-Chlorophenyl)oxirane (C₈H₇ClO)
- (R)-2-(3-(Trifluoromethyl)phenyl)oxirane (C₉H₇F₃O)
- 2-(4-Methoxyphenyl)-3-methyloxirane (C₁₀H₁₂O₂)
Key Findings :
- Electron-withdrawing groups (e.g., Cl, CF₃) increase epoxide reactivity by polarizing the C-O bond, facilitating nucleophilic attack .
- Methoxy groups stabilize the epoxide ring, reducing reactivity .
- The dual epoxide groups in this compound enable bifunctional reactivity, making it suitable for advanced polymer networks.
Di-Substituted and Multi-Epoxide Compounds
Example Compounds :
Key Findings :
- BADGE’s ether linkages and bisphenol backbone provide superior thermal stability, ideal for industrial resins .
- Ethyl-linked epoxides (e.g., imidazolium derivatives) offer tunable solubility for biomedical applications .
- The phenyl-direct epoxides in this compound balance reactivity and rigidity, favoring use in high-performance coatings.
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents increase electrophilicity by 30–50% compared to unsubstituted epoxides, accelerating ring-opening reactions .
- Electron-Donating Groups : Methoxy (OCH₃) groups reduce ring strain via resonance stabilization, decreasing hydrolysis rates .
- Steric Effects : Meta-substitution on the phenyl ring in this compound minimizes steric hindrance between epoxide groups, enhancing accessibility for reactions .
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